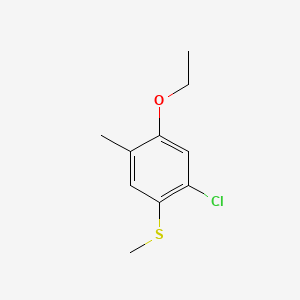
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound is characterized by the presence of a chloro, ethoxy, and methyl group attached to a phenyl ring, along with a methylsulfane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxy-5-methylphenol and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating certain diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of products requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-4-ethoxyphenyl)(methyl)sulfane
- (2-Chloro-5-methylphenyl)(methyl)sulfane
- (2-Chloro-4-ethoxy-5-methylphenyl)(ethyl)sulfane
Uniqueness
(2-Chloro-4-ethoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H13ClOS |
|---|---|
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
1-chloro-5-ethoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-4-12-9-6-8(11)10(13-3)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
YVRVFZWCOAUPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



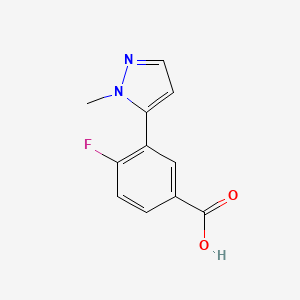




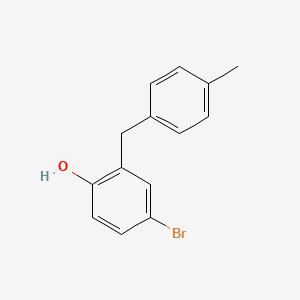

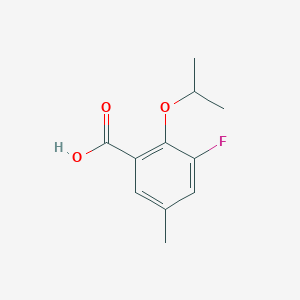
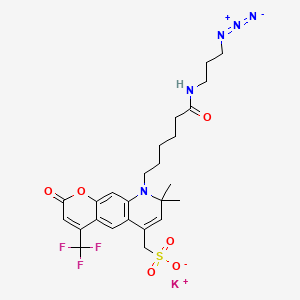
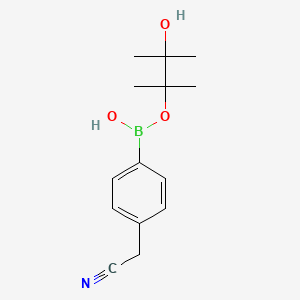

![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)

